(R)-1-((4-Chlorophenyl)(phenyl)methyl)-4-tosylpiperazine
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Overview
Description
®-1-((4-Chlorophenyl)(phenyl)methyl)-4-tosylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((4-Chlorophenyl)(phenyl)methyl)-4-tosylpiperazine typically involves the reaction of ®-1-((4-Chlorophenyl)(phenyl)methyl)piperazine with p-toluenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-1-((4-Chlorophenyl)(phenyl)methyl)-4-tosylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the tosyl group, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
®-1-((4-Chlorophenyl)(phenyl)methyl)-4-tosylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ®-1-((4-Chlorophenyl)(phenyl)methyl)-4-tosylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- ®-1-((4-Chlorophenyl)(phenyl)methyl)piperazine
- ®-1-((4-Chlorophenyl)(phenyl)methyl)-4-methylpiperazine
Uniqueness
®-1-((4-Chlorophenyl)(phenyl)methyl)-4-tosylpiperazine is unique due to the presence of the tosyl group, which can significantly influence its chemical reactivity and biological activity. The tosyl group can act as a leaving group in substitution reactions, making the compound more versatile in synthetic applications .
Properties
Molecular Formula |
C24H25ClN2O2S |
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Molecular Weight |
441.0 g/mol |
IUPAC Name |
1-[(R)-(4-chlorophenyl)-phenylmethyl]-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C24H25ClN2O2S/c1-19-7-13-23(14-8-19)30(28,29)27-17-15-26(16-18-27)24(20-5-3-2-4-6-20)21-9-11-22(25)12-10-21/h2-14,24H,15-18H2,1H3/t24-/m1/s1 |
InChI Key |
JUQGYTLIFLVABO-XMMPIXPASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)[C@H](C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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